molecular formula C18H16F2N2O2 B2373149 [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone CAS No. 299928-04-4

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone

Cat. No.: B2373149
CAS No.: 299928-04-4
M. Wt: 330.335
InChI Key: SOPYZVJDTLPHTA-UHFFFAOYSA-N
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Description

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone is a synthetic organic compound characterized by the presence of two fluorine atoms attached to benzoyl and phenyl groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone typically involves the following steps:

    Formation of the Benzoyl Intermediate: The initial step involves the reaction of 4-fluorobenzoyl chloride with piperazine under basic conditions to form the intermediate [4-(4-Fluoro-benzoyl)-piperazin-1-yl] compound.

    Coupling with Fluorophenyl Methanone: The intermediate is then reacted with 4-fluorophenyl methanone in the presence of a suitable catalyst to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols or amines.

    Substitution: The fluorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

[4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Materials Science: The compound’s unique structural properties make it a candidate for use in the development of advanced materials, such as polymers and coatings.

    Biological Studies: It is used in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-chloro-phenyl)-methanone
  • [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-methyl-phenyl)-methanone
  • [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-nitro-phenyl)-methanone

Uniqueness

The uniqueness of [4-(4-Fluoro-benzoyl)-piperazin-1-yl]-(4-fluoro-phenyl)-methanone lies in its dual fluorine substitution, which can significantly influence its chemical reactivity and biological activity compared to similar compounds with different substituents.

Properties

IUPAC Name

[4-(4-fluorobenzoyl)piperazin-1-yl]-(4-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F2N2O2/c19-15-5-1-13(2-6-15)17(23)21-9-11-22(12-10-21)18(24)14-3-7-16(20)8-4-14/h1-8H,9-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOPYZVJDTLPHTA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=C(C=C2)F)C(=O)C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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